molecular formula C13H13ClN2O3 B2508204 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 338749-84-1

2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

Cat. No.: B2508204
CAS No.: 338749-84-1
M. Wt: 280.71
InChI Key: CXYDOYZMLPXBCL-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development and Agricultural Applications

Research has demonstrated that derivatives of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide, particularly those with isoxazolyl groups, exhibit significant herbicidal activity. These compounds have been effective against various upland weeds, such as barnyard grass, large crabgrass, and slender amaranth, without adversely affecting crops like cotton. This suggests their potential utility in agricultural settings for weed management (Kai et al., 1998).

Comparative Metabolism Studies

Studies have explored the comparative metabolism of chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential environmental and health impacts of these herbicides. The metabolism of related compounds like acetochlor and metolachlor in liver microsomes has been extensively studied (Coleman et al., 2000).

Soil Interaction and Efficacy

The interaction of chloroacetamide herbicides with soil and their overall efficacy in agricultural settings have been studied. Research has shown that the presence of wheat straw and irrigation can significantly impact the reception and activity of these herbicides in soil, influencing their effectiveness in controlling weed growth (Banks & Robinson, 1986).

Potential for Anticancer Properties

Exploratory research into novel isoxazole compounds, structurally related to this compound, has indicated potential anticancer properties. These studies involve the synthesis and evaluation of these compounds for their effectiveness against certain types of cancer cells, highlighting a possible avenue for therapeutic application (Vinayak et al., 2014).

Environmental Impact Assessment

Understanding the environmental impact of chloroacetamide herbicides is crucial. Studies have focused on the adsorption, mobility, and efficacy of these compounds in various soil types. These studies help in assessing the environmental risks and the appropriate application strategies to minimize potential negative impacts on ecosystems (Peter & Weber, 1985).

Biochemical Analysis

Biochemical Properties

2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. The compound also inhibits certain enzymes, leading to changes in gene expression and protein synthesis. For example, it may inhibit histone deacetylases, resulting in altered chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it may degrade over prolonged periods or under specific environmental factors such as light and temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds and affecting metabolic flux. The compound may also alter the levels of certain metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects. The compound may accumulate in certain tissues, leading to localized effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and histones, influencing gene expression and chromatin structure .

Properties

IUPAC Name

2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDOYZMLPXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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